molecular formula C10H23NO4Si B8158162 2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate

2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate

Cat. No.: B8158162
M. Wt: 249.38 g/mol
InChI Key: BDZHFLTUUUYCRS-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate is an organic compound that features a carbamate functional group attached to a 2-(trimethylsilyl)ethyl moiety and a 2,2-dimethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate typically involves the reaction of 2-(trimethylsilyl)ethanol with 2,2-dimethoxyethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The general reaction scheme is as follows:

2-(Trimethylsilyl)ethanol+2,2-Dimethoxyethyl isocyanate2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate\text{2-(Trimethylsilyl)ethanol} + \text{2,2-Dimethoxyethyl isocyanate} \rightarrow \text{this compound} 2-(Trimethylsilyl)ethanol+2,2-Dimethoxyethyl isocyanate→2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as fluoride ions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Fluoride ions (e.g., tetra-n-butylammonium fluoride).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 2-(Trimethylsilyl)ethanol and 2,2-dimethoxyethylamine.

    Substitution: Various substituted derivatives depending on the reagent used.

    Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate has several applications in scientific research:

    Organic Synthesis: Used as a protecting group for amines and alcohols, facilitating multi-step synthesis of complex molecules.

    Medicinal Chemistry: Potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of functionalized materials and polymers.

    Biological Studies: Employed in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate involves the formation of stable intermediates during chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions and facilitating selective transformations. The carbamate group can be cleaved under specific conditions to release the protected amine or alcohol.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilyl)ethyl carbamate
  • 2-(Trimethylsilyl)ethyl (2,2,2-trichloroethyl)carbamate
  • 2-(Trimethylsilyl)ethyl (2,2-dimethoxypropyl)carbamate

Uniqueness

2-(Trimethylsilyl)ethyl (2,2-dimethoxyethyl)carbamate is unique due to the presence of both the trimethylsilyl and 2,2-dimethoxyethyl groups, which provide distinct reactivity and stability profiles. This combination allows for selective protection and deprotection strategies in organic synthesis, making it a valuable tool for chemists.

Properties

IUPAC Name

2-trimethylsilylethyl N-(2,2-dimethoxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NO4Si/c1-13-9(14-2)8-11-10(12)15-6-7-16(3,4)5/h9H,6-8H2,1-5H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZHFLTUUUYCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)OCC[Si](C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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